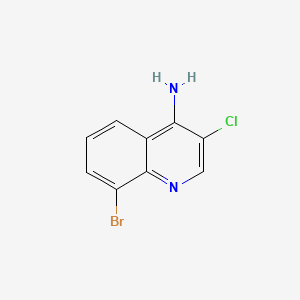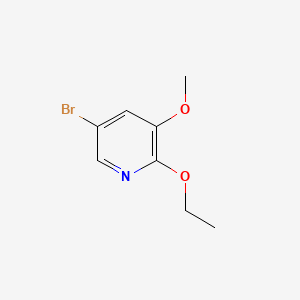
5-Bromo-2-ethoxy-3-methoxypyridine
カタログ番号 B597464
CAS番号:
1241752-31-7
分子量: 232.077
InChIキー: PMFQDAPOKQNRHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
5-Bromo-2-ethoxy-3-methoxypyridine is a chemical compound with the molecular formula C8H10BrNO2 . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-ethoxy-3-methoxypyridine is represented by the formula C8H10BrNO2 . The compound has a molecular weight of 232.08 .Physical And Chemical Properties Analysis
5-Bromo-2-ethoxy-3-methoxypyridine is a solid at room temperature . It has a molecular weight of 232.08 .科学的研究の応用
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: “5-Bromo-2-ethoxy-3-methoxypyridine” has been used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives . These derivatives were evaluated as potential inhibitors of the α-glucosidase enzyme .
- Methods of Application or Experimental Procedures: The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out . Unfortunately, the specific experimental procedures and technical details were not provided in the source .
- Results or Outcomes: Twenty-three compounds out of twenty-five showed excellent to moderate α-glucosidase inhibitory activities in the range of IC50 = 12.4–103.2 μM . Inhibitory results were compared with the standard drug acarbose (IC50 = 38.25 ± 0.12 μM) . Compounds 1 (IC50 = 37.82 ± 0.08 μM), 9 (IC50 = 37.76 ± 0.05 μM), 12 (IC50 = 24.96 ± 0.09 μM), 16 (IC50 = 21.15 ± 0.08 μM) and 17 (IC50 = 8.34 ± 0.02 μM) showed excellent inhibition as compared to the standard drug acarbose . Especially, compound 17 (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard .
Application in Synthesis of αvβ3 Antagonist
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: “5-Bromo-2-methoxypyridine” has been used as a building block for the β-alanine moiety of an αvβ3 antagonist .
- Methods of Application or Experimental Procedures: The specific experimental procedures and technical details were not provided in the source .
- Results or Outcomes: The synthesis of a potent αvβ3 antagonist was achieved .
Application in Synthesis of Somatostatin sst 3 Receptor Antagonist
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: “5-Bromo-2-methoxypyridine” has been used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
- Methods of Application or Experimental Procedures: The specific experimental procedures and technical details were not provided in the source .
- Results or Outcomes: The synthesis of a potent and selective somatostatin sst 3 receptor antagonist was achieved .
Application in Synthesis of αvβ3 Antagonist
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: “5-Bromo-2-methoxypyridine” has been used as a building block for the β-alanine moiety of an αvβ3 antagonist .
- Methods of Application or Experimental Procedures: The specific experimental procedures and technical details were not provided in the source .
- Results or Outcomes: The synthesis of a potent αvβ3 antagonist was achieved .
Application in Synthesis of Somatostatin sst 3 Receptor Antagonist
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: “5-Bromo-2-methoxypyridine” has been used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
- Methods of Application or Experimental Procedures: The specific experimental procedures and technical details were not provided in the source .
- Results or Outcomes: The synthesis of a potent and selective somatostatin sst 3 receptor antagonist was achieved .
Safety And Hazards
特性
IUPAC Name |
5-bromo-2-ethoxy-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8-7(11-2)4-6(9)5-10-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFQDAPOKQNRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735452 | |
| Record name | 5-Bromo-2-ethoxy-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethoxy-3-methoxypyridine | |
CAS RN |
1241752-31-7 | |
| Record name | 5-Bromo-2-ethoxy-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


As shown in step 5-i of Scheme 5, 5-bromo-2-chloro-3-methoxypyridine (1.0 g, 4.5 mmol, prepared in the same manner as Compound 1003 in Example 2 starting with 3-bromo-5-methoxypyridine) was treated with a sodium ethoxide/ethanol solution (5.05 mL, 21% w/v, 13.5 mmol) and the reaction mixture microwave irradiated at 100° C. for 20 minutes. Water was added and the ethanol evaporated under reduced pressure. The resulting aqueous solution was extracted with DCM and ether, followed by drying the combined extracts over MgSO4. After filtration, removal of the volatiles under reduced pressure provided 5-bromo-2-ethoxy-3-methoxypyridine (Compound 1016), 0.72 g, 69% yield): ESMS (M+H) 232.32/234.23. As shown in step 5-ii of Scheme 5, Compound 1017 (ESMS (M+H) 218.32/220.23) was prepared in the same manner as Compound 1016, using sodium methoxide in methanol instead of sodium ethoxide in ethanol.


Name
sodium ethoxide ethanol
Quantity
5.05 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II
Procedure details


As shown in step 5-i of Scheme 5,5-bromo-2-chloro-3-methoxypyridine (1.0 g, 4.5 mmol, prepared in the same manner as Compound 1003 in Example 2 starting with 3-bromo-5-methoxypyridine) was treated with a sodium ethoxide/ethanol solution (5.05 mL, 21% w/v, 13.5 mmol) and the reaction mixture microwave irradiated at 100° C. for 20 minutes. Water was added and the ethanol evaporated under reduced pressure. The resulting aqueous solution was extracted with DCM and ether, followed by drying the combined extracts over MgSO4. After filtration, removal of the volatiles under reduced pressure provided 5-bromo-2-ethoxy-3-methoxypyridine (Compound 1016), 0.72 g, 69% yield): ESMS (M+H) 232.32/234.23. As shown in step 5-ii of Scheme 5, Compound 1017 (ESMS (M+H) 218.32/220.23) was prepared in the same manner as Compound 1016, using sodium methoxide in methanol instead of sodium ethoxide in ethanol.
[Compound]
Name
5,5-bromo-2-chloro-3-methoxypyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
sodium ethoxide ethanol
Quantity
5.05 mL
Type
reactant
Reaction Step Three

試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


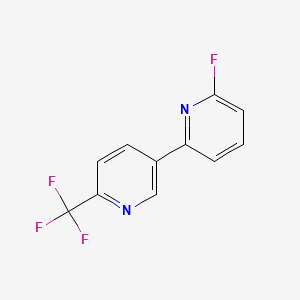
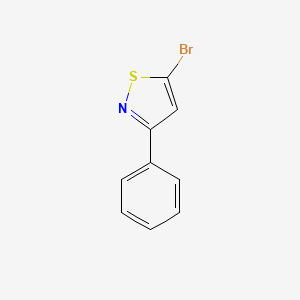
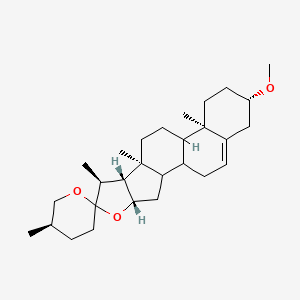
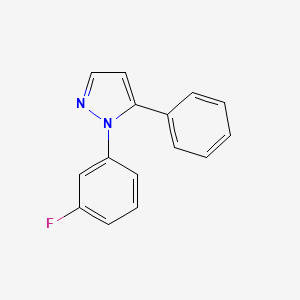
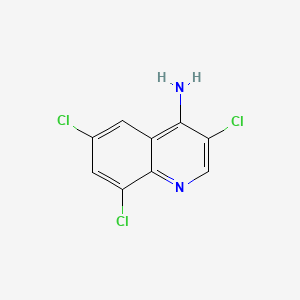
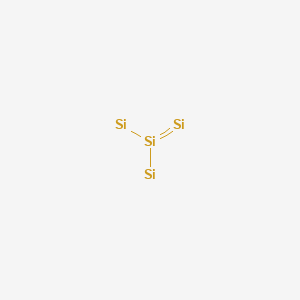
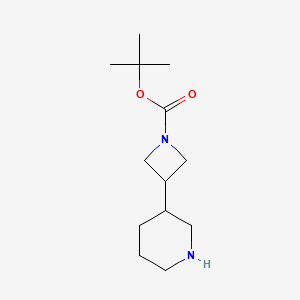
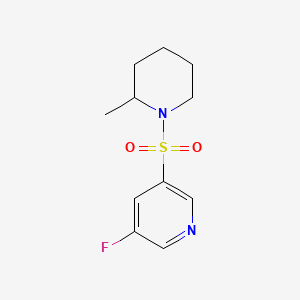
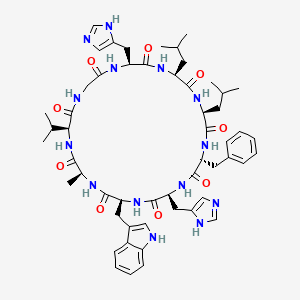
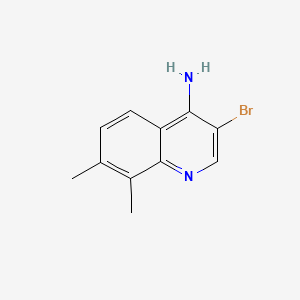
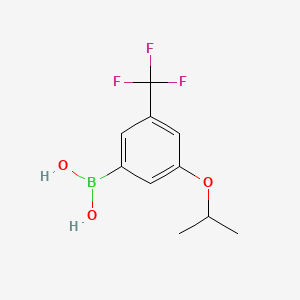
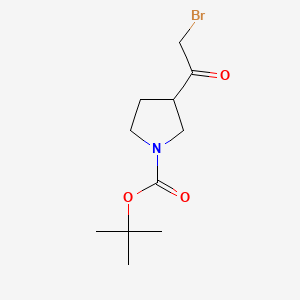
![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)
